3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione is a complex organic compound characterized by its unique structural features and potential biological activities. This compound is classified as a heterocyclic compound that incorporates both piperidine and triazole moieties, which are known for their diverse pharmacological properties. The compound's molecular formula is C11H9BrN4O3, and it has been assigned the CAS number 2925094-42-2.
The compound can be sourced from various chemical suppliers and databases, including PubChem and Aladdin Scientific. It falls under the broader category of triazole derivatives, which are recognized for their applications in medicinal chemistry. Triazole compounds often exhibit significant biological activities, including antiviral, antibacterial, and anticancer properties .
The synthesis of 3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione typically involves multi-step synthetic routes that may include:
These synthetic routes may utilize various reagents and conditions to optimize yield and purity .
The molecular structure of 3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione can be represented as follows:
The compound's three-dimensional conformation can influence its reactivity and interaction with biological targets .
The compound can participate in various chemical reactions typical for heterocycles:
These reactions contribute to the derivation of new compounds with potentially enhanced biological properties .
The mechanism of action for 3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione is primarily linked to its interactions with biological targets:
Quantitative data on its efficacy can be derived from IC50 values obtained in vitro against various cancer cell lines .
These properties are crucial for handling and application in laboratory settings .
The compound has potential applications in several scientific fields:
Research continues to explore its full potential within these domains .
The synthesis of 3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione (CAS 2925094-42-2) relies on sequential heterocycle formations. The canonical route begins with the condensation of 2-hydrazinylpyridine derivatives with glyoxylic acid to construct the triazolo[4,3-a]pyridine core, followed by N-alkylation with glutarimide-activated intermediates. A critical modification involves using tert-butyloxycarbonyl (Boc)-protected piperidine-2,6-dione to prevent unwanted side reactions during cyclocondensation. Subsequent acidic deprotection yields the free imide for coupling [2] [4].
The triazolo-pyridine moiety is synthesized via intramolecular cyclization under reflux conditions in polar aprotic solvents. Key intermediates like 3-hydrazinylpyridine are treated with triphosgene to form the triazolopyridinone ring, achieving yields of 68–72% after crystallization. N-alkylation with 3-bromopiperidine-2,6-dione then proceeds via SN2 reaction in dimethylformamide (DMF) with potassium carbonate as a base, typically furnishing the coupled product in 65% yield before bromination [1] [4].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Function | Optimal Coupling Conditions | Yield Range |
---|---|---|---|
3-Hydrazinylpyridine | Triazolo ring precursor | Reflux with triphosgene in acetonitrile | 68–72% |
Boc-piperidine-2,6-dione | Imide protector | N-alkylation with 3-bromopyridine derivative | 75–80% |
8-Bromotriazolo[4,3-a]pyridin-3(2H)-one | Bromination substrate | NBS in CCl₄/acetic acid | 60–65% |
Deprotected piperidine-dione | Coupling partner | Mitsunobu reaction | 65–70% |
Regioselective bromination at the C8 position of the triazolopyridine scaffold is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (azobisisobutyronitrile, AIBN). This method capitalizes on the electron density distribution of the fused heterocycle, where position C8 exhibits heightened nucleophilicity due to the adjacent nitrogen atoms. Microwave-assisted bromination (100°C, 20 min) enhances selectivity, reducing dibromide impurities to <2% compared to conventional heating (8–12% impurities) [1] [4].
Alternative electrophilic bromination with bromine in acetic acid requires strict temperature control (0–5°C) to suppress ring bromination of the piperidinedione segment. Post-bromination, functionalization via Suzuki-Miyaura coupling is feasible, as demonstrated by the successful introduction of aryl/heteroaryl groups at C8 while preserving the labile N-acylimide bond. This preserves options for late-stage derivatization [2] [3].
Table 2: Bromination Methods Comparison
Method | Conditions | Regioselectivity (C8:C6 Ratio) | Yield | Impurity Profile |
---|---|---|---|---|
NBS/AIBN | CCl₄, reflux, 3h | 20:1 | 85% | <5% dibromide |
Br₂/AcOH | 0–5°C, 1h | 12:1 | 78% | 8–12% oxindole byproducts |
Microwave-NBS | DMF, 100°C, 20 min | 30:1 | 89% | <2% dibromide |
Lewis acid-catalyzed cyclocondensation significantly optimizes the formation of the triazolo[4,3-a]pyridine core. Zinc triflate (5–10 mol%) accelerates the dehydrative ring closure between 2-hydrazinylpyridines and α-ketoesters, reducing reaction times from 24 hours to 3–4 hours while improving yields to 92%. This catalysis mitigates N-alkylation side products by promoting imine-enol tautomerization essential for cyclization [4].
For the final fusion step, palladium-catalyzed Buchwald-Hartwig amination enables coupling of 8-bromotriazolopyridines with piperidine-2,6-dione derivatives. Using Pd₂(dba)₃/XPhos precatalysts (2 mol%), this method achieves >90% conversion in toluene at 80°C, overcoming the low reactivity of unactivated imides. Microwave-assisted cyclocondensation (150°C, 30 min) further enhances efficiency, particularly for sterically hindered analogs [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: